molecular formula C18H18FN3O3S B2628142 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034525-41-0

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2628142
CAS No.: 2034525-41-0
M. Wt: 375.42
InChI Key: VVRYJMPLVHFAQB-UHFFFAOYSA-N
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Description

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a fluoro-substituted phenyl group

Properties

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-13-9-15(19)4-5-17(13)26(23,24)22-8-2-3-16(12-22)25-18-10-14(11-20)6-7-21-18/h4-7,9-10,16H,2-3,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRYJMPLVHFAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the fluoro-substituted phenyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Fluoro-Substituted Phenyl Group: This step may involve nucleophilic substitution reactions using fluoro-substituted benzene derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The piperidine and isonicotinonitrile components are known to interact with various biological targets involved in cancer progression. For instance, studies have shown that derivatives of isonicotinonitrile can inhibit tumor growth by inducing apoptosis in cancer cells.

Neurological Applications

Given the structure's potential to cross the blood-brain barrier, this compound may also be explored for neurological applications. Compounds featuring piperidine rings are often investigated for their effects on neurotransmitter systems, which could lead to treatments for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile can be achieved through multi-step reactions involving the functionalization of piperidine derivatives and subsequent coupling with isonicotinonitrile. Research into its derivatives has revealed enhanced biological activities, suggesting that modifications to the sulfonamide or aromatic groups can yield compounds with improved efficacy .

Case Studies

  • Anticancer Activity Assessment
    • A study evaluated the anticancer activity of similar compounds in vitro against several cancer cell lines, including breast and lung cancer cells. Results indicated that compounds with the sulfonamide moiety exhibited higher cytotoxicity compared to those without it .
  • Neuroprotective Effects
    • In a preclinical model of Alzheimer's disease, a derivative of this compound was tested for neuroprotective effects. The results demonstrated a reduction in amyloid-beta plaque formation, suggesting potential therapeutic implications for cognitive disorders .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological ActivityNotable Aspects
This compoundPiperidine, sulfonamide, isonicotinonitrileAnticancer, neuroprotectiveHigh efficacy in preclinical models
4-Fluorophenyl isonicotinonitrileIsonicotinonitrile coreAnticancerLacks piperidine moiety
Piperidine sulfonamide derivativesSulfonamide group on piperidineAntimicrobialBroad-spectrum activity

Mechanism of Action

The mechanism of action of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it may involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile stands out due to its unique combination of structural features, such as the fluoro-substituted phenyl group and the sulfonyl group

Some similar compounds include:

  • Piperidine derivatives with different substituents.
  • Sulfonyl-containing compounds with varying aromatic groups.
  • Fluoro-substituted aromatic compounds with different functional groups.

Biological Activity

The compound 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic molecule that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring, a sulfonyl group, and an isonicotinonitrile moiety. The presence of the fluorinated aromatic ring enhances its lipophilicity and biological interactions.

Property Value
Molecular FormulaC₁₈H₁₈FN₃O₃S
Molecular Weight365.4 g/mol
CAS Number2034525-94-3

Anticancer Potential

Research has indicated that compounds containing the isonicotinonitrile structure exhibit anticancer properties. The mechanism of action often involves the inhibition of specific cancer cell proliferation pathways. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Effects

The sulfonamide group in this compound suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies have shown that derivatives of this compound can exhibit significant antibacterial activity against various strains, including resistant bacteria .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cellular proliferation.
  • Receptor Modulation : It may act on specific receptors, altering cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in malignant cells.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against these cells. The study also highlighted its selectivity towards cancerous over normal cells.

In Vivo Studies

Animal model studies have suggested that administration of this compound resulted in a significant reduction in tumor size compared to control groups. These findings support its potential as an effective therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile?

  • Methodological Answer :

  • Step 1 : Utilize nucleophilic substitution reactions between sulfonyl chloride intermediates and piperidine derivatives under inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to identify critical parameters. For example, a fractional factorial design can reduce the number of trials while capturing interactions between variables .
  • Step 3 : Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity using HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) in the mobile phase .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Skin/Eye Protection : Wear nitrile gloves and goggles; use fume hoods during synthesis. In case of skin contact, immediately rinse with water for 15 minutes and seek medical advice if irritation persists .
  • Inhalation Risks : Monitor airborne particles via real-time gas sensors. If inhaled, relocate to fresh air and administer oxygen if respiratory distress occurs .
  • Storage : Store in airtight containers at –20°C, away from oxidizing agents, and label with H318 (causes serious eye damage) and H335 (may cause respiratory irritation) codes .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonyl-piperidine linkage and isonicotinonitrile moiety. Compare chemical shifts with analogous structures (e.g., 4-[(2-{5-[(3-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}-1-BENZOTHIOPHEN-3-YL)OXY]PIPERIDINE) .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z calculated for C₁₉H₁₇FN₃O₃S: 394.09) and rule out isotopic impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, focusing on transition states of sulfonylation and cyano-group stability. Compare with ICReDD’s reaction path search methods to prioritize experimental conditions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. DMF) on reaction kinetics to guide solvent selection .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.1 phosphate buffer for bioactivity studies) .
  • Structure-Activity Relationship (SAR) : Compare with structurally similar compounds (e.g., 3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile) to identify critical functional groups influencing activity .
  • Meta-Analysis : Apply multivariate regression to published datasets, adjusting for variables like cell line heterogeneity or assay sensitivity thresholds .

Q. What advanced techniques characterize its interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to receptors like kinases or GPCRs. Use immobilized ligand platforms with reference standards (e.g., 2,4'-[(Pyridin-2-yl)-methylene]bisphenyl Bis-(Sodium Sulphate)) for calibration .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution to map binding pockets and guide derivative design .

Q. How to design a reactor system for scalable synthesis of this compound?

  • Methodological Answer :

  • Reactor Configuration : Use continuous-flow reactors with in-line IR monitoring for real-time control of exothermic sulfonylation steps .
  • Separation Optimization : Implement membrane technologies (e.g., nanofiltration) to isolate intermediates and reduce solvent waste .

Data Contradiction Analysis Framework

Conflict Type Resolution Strategy Example
Synthetic Yield Variability DoE to isolate factors (e.g., temperature vs. catalyst loading)Discrepancies in NaOH concentration effects
Biological Activity Discrepancies Standardize assay protocols (e.g., buffer composition, cell passage number)Inconsistent IC₅₀ values across studies
Computational-Experimental Gaps Validate DFT-predicted intermediates via trapped metastable states (e.g., cryo-quenching) Mismatch in predicted vs. observed reaction pathways

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